N-(cyanomethyl)-2-methoxy-4-(methylsulfanyl)benzamide
Description
Properties
IUPAC Name |
N-(cyanomethyl)-2-methoxy-4-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-15-10-7-8(16-2)3-4-9(10)11(14)13-6-5-12/h3-4,7H,6H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRONHMCVIEVIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-2-methoxy-4-(methylsulfanyl)benzamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and economical methods. These methods could include solvent-free reactions or the use of continuous flow reactors to enhance efficiency and yield. The specific conditions would depend on the desired scale and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-2-methoxy-4-(methylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The methoxy and methylsulfanyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines.
Scientific Research Applications
N-(cyanomethyl)-2-methoxy-4-(methylsulfanyl)benzamide has several scientific research applications:
Biology: The compound’s derivatives may exhibit biological activities, making them useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-2-methoxy-4-(methylsulfanyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Benzamides
Substituent Effects on Bioactivity
- Antimicrobial Activity: In a study of 2-azetidinone derivatives, N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide exhibited potent antimicrobial activity, attributed to the chloro and benzamide groups.
- Herbicidal Applications : Patented compounds like 2-chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide highlight the role of methylsulfanyl groups in agrochemical activity. The target compound’s methylsulfanyl substituent may similarly contribute to herbicidal or fungicidal properties .
Physicochemical and Spectroscopic Properties
NMR Spectral Trends
- In N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B), methoxy groups at the 3- and 4-positions resulted in distinct ¹H-NMR shifts at δ 3.85–3.75 ppm. The 2-methoxy group in the target compound may exhibit similar deshielding effects, while the methylsulfanyl group (δ ~2.5 ppm for –SCH₃) could further influence electronic environments .
ADMET Predictions
- For N-(phenylcarbamoyl)benzamide, ADMET predictions indicated moderate intestinal absorption and low blood-brain barrier penetration. The cyanomethyl group in the target compound may alter solubility and metabolic stability compared to phenylcarbamoyl derivatives .
Structural Comparison Table
Biological Activity
N-(cyanomethyl)-2-methoxy-4-(methylsulfanyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula . Its structure includes a cyanomethyl group, a methoxy group, and a methylthio group attached to a benzamide backbone. These functional groups are believed to contribute significantly to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may function as an enzyme inhibitor or receptor modulator, impacting various biochemical pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases characterized by dysregulated enzyme activity.
- Receptor Binding : It may bind to specific receptors, altering signaling pathways that could be beneficial in treating certain conditions.
Biological Activity
Research on this compound indicates several areas of potential biological activity:
- Antiproliferative Activity : Studies have shown that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds demonstrated IC50 values ranging from 1.2 to 5.3 µM against MCF-7 cells, suggesting a strong potential for cancer treatment applications .
- Antioxidative Properties : The compound may possess antioxidative capabilities, which can protect cells from oxidative stress and related damage. This property is crucial in preventing cellular aging and various diseases associated with oxidative damage.
- Antiviral Activity : Some derivatives of benzamide compounds have shown antiviral properties against viruses such as HBV (Hepatitis B Virus), indicating that this compound could also be explored for antiviral applications .
Case Studies
Several studies have investigated the biological activities of benzamide derivatives similar to this compound:
- A study on hydroxyl-substituted benzimidazole carboxamides indicated that modifications to the structure significantly influenced their antiproliferative activity against cancer cell lines like MCF-7 and HCT116 .
- Another investigation focused on the synthesis of N-substituted benzamide derivatives revealed promising results in terms of their antioxidative and antiproliferative activities, emphasizing the importance of functional group positioning on the benzamide core.
Data Table: Biological Activity Overview
Q & A
Q. Table 1. Key Functional Groups and Analytical Signatures
| Functional Group | NMR (¹H) | IR (cm⁻¹) | MS Fragmentation |
|---|---|---|---|
| Cyanomethyl (CH₂CN) | δ 3.8–4.2 (m, 2H) | ~2240 (C≡N) | [M+H]⁺ = calc. mass ± 0.001 |
| Methoxy (OCH₃) | δ 3.3–3.7 (s, 3H) | ~2830 (C–O) | – |
| Methylsulfanyl (S–CH₃) | δ 2.1–2.4 (s, 3H) | ~650 (C–S) | – |
Q. Table 2. Recommended Assays for Biological Profiling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
